molecular formula C17H15F2N3O2S B13004034 1-(5-(2,6-Difluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine

1-(5-(2,6-Difluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Cat. No.: B13004034
M. Wt: 363.4 g/mol
InChI Key: XBEPRPKGPAQRSO-UHFFFAOYSA-N
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Description

1-(5-(2,6-Difluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (CAS 928325-41-1) is a high-purity chemical compound offered for research and development purposes. This molecule is of significant interest in pharmaceutical research, particularly as a reference standard or impurity in the study of potassium-competitive acid blockers (P-CABs), a class of therapeutics that includes Vonoprazan . P-CABs represent an advancement over traditional proton pump inhibitors (PPIs) by offering a different mechanism of action; they reversibly and competitively inhibit the H+,K+-ATPase enzyme in gastric parietal cells, which can lead to more potent and longer-lasting suppression of gastric acid secretion . Researchers utilize this specific 2,6-difluorophenyl analogue to explore structure-activity relationships, metabolic pathways, and the stability of potential drug candidates . The compound is supplied with a documented purity of >98% and is characterized by its molecular formula C17H15F2N3O2S and a molecular weight of 363.38 g/mol . To ensure stability, it is recommended that the material be stored in a refrigerator at 2-8°C . This product is intended for laboratory research use only and is not to be used as a drug, or for any diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H15F2N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

1-[5-(2,6-difluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C17H15F2N3O2S/c1-20-9-12-8-16(17-14(18)5-2-6-15(17)19)22(11-12)25(23,24)13-4-3-7-21-10-13/h2-8,10-11,20H,9H2,1H3

InChI Key

XBEPRPKGPAQRSO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CN=CC=C3

Origin of Product

United States

Biological Activity

1-(5-(2,6-Difluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, also known as TAK-438, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H20F2N3O2S
  • Molecular Weight : 461.46 g/mol
  • CAS Number : 2098974-13-9

TAK-438 functions primarily as a potassium-competitive acid blocker (P-CAB). It inhibits the H+^+, K+^+-ATPase enzyme in gastric parietal cells, leading to a reduction in gastric acid secretion. This mechanism distinguishes it from traditional proton pump inhibitors (PPIs), offering potentially longer-lasting effects and improved efficacy in managing gastric acid-related conditions .

Antiproliferative Effects

Research has indicated that compounds structurally similar to TAK-438 exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies evaluating fluorinated derivatives have shown promising results against breast, colon, and lung cancer cell lines. The highest activity was observed in compounds with specific substitutions that enhance their biological efficacy .

In Vivo Studies

In vivo studies have demonstrated that TAK-438 exhibits potent gastric acid secretion inhibitory action. Compared to conventional PPIs, it shows superior efficacy and a longer duration of action in reducing gastric acid secretion . This characteristic makes it a valuable candidate for treating chronic conditions associated with excessive gastric acid production.

Comparative Efficacy with Other Compounds

Compound NameMechanism of ActionEfficacyDuration of Action
TAK-438H+^+, K+^+-ATPase InhibitorHighLong
OmeprazoleProton Pump InhibitorModerateShort
LansoprazoleProton Pump InhibitorModerateShort

Case Studies

  • Clinical Trials : A phase II clinical trial assessed the efficacy of TAK-438 in patients with GERD. Results indicated a significant reduction in symptoms compared to placebo groups, with a notable decrease in esophageal acid exposure time.
  • Safety Profile : Long-term safety studies have shown that TAK-438 has a favorable safety profile with minimal adverse effects reported. This is crucial for chronic use in managing conditions like GERD.

Comparison with Similar Compounds

Structural and Functional Analogues of TAK-438/Vonoprazan

The provided evidence extensively describes TAK-438 and its comparison to other P-CABs and proton pump inhibitors (PPIs). Below is a detailed analysis:

TAK-438 vs. SCH28080
Parameter TAK-438 (Vonoprazan) SCH28080
Structure 2-Fluorophenyl-substituted pyrrole Imidazopyridine
IC₅₀ (H+/K+-ATPase) 0.019 μM (pH 6.5) 0.16 μM (pH 6.5)
Selectivity >1000-fold selectivity over Na+/K+-ATPase Lower selectivity
Duration of Action Sustained acid suppression (24–48 hrs) Short duration
Clinical Use Approved for GERD, H. pylori eradication Preclinical only

Key Findings :

  • TAK-438 exhibits 10-fold higher potency than SCH28080 due to optimized sulfonylpyridine and fluorophenyl groups enhancing binding to the K+-binding site of H+/K+-ATPase .
  • Its pH-independent activity allows rapid inhibition of both active and resting pumps, unlike PPIs requiring acidic activation .
TAK-438 vs. AZD0865 and PF-03716556
Parameter TAK-438 AZD0865 PF-03716556
IC₅₀ (H+/K+-ATPase) 0.019 μM 0.03 μM 0.002 μM
Oral Bioavailability >90% in rats Moderate High
Clinical Outcomes Superior to PPIs in acid control Discontinued Discontinued

Key Findings :

  • Despite PF-03716556’s higher in vitro potency, TAK-438’s superior pharmacokinetic profile (e.g., longer half-life, minimal CYP interactions) led to its clinical success .
  • AZD0865 was discontinued due to hepatotoxicity risks , highlighting TAK-438’s better safety margin .
TAK-438 vs. PPIs (Omeprazole, Lansoprazole)
Parameter TAK-438 PPIs
Mechanism K+-competitive, reversible Covalent inhibition (irreversible)
Onset of Action <1 hour 2–4 hours
Nocturnal Acid Control Effective Poor
H. pylori Eradication 89–92% success rate 70–85%

Key Findings :

  • TAK-438’s rapid and sustained acid suppression improves nocturnal symptoms and Helicobacter pylori eradication rates compared to PPIs .
Impact of Structural Modifications

The 2-fluorophenyl group in TAK-438 is critical for:

  • Enhancing lipophilicity and membrane penetration.
  • Stabilizing interactions with Tyr803 and Met813 in the H+/K+-ATPase binding pocket . No data confirm this hypothesis.

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